molecular formula C17H16Cl2O B1360601 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-50-8

3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1360601
M. Wt: 307.2 g/mol
InChI Key: MHVMODRODNSFCE-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.22 . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-3-(2,5-dimethylphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for 3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is 1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

  • Molecular Structure and Interactions

    • The compound 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, a related derivative, exhibits interactions like C—H⋯O and weak C—H⋯π in its crystal structure. This suggests potential applications in understanding molecular interactions and crystal engineering (Bappalige et al., 2009).
  • Photosynthesis and Characterization

    • In a study, the photosynthesis of 4-(5,7-dichloro-8aH-chromen-2-yl)-N,N-dimethylaniline was achieved from a similar compound (trans 2,4-dimethyl amino chalcone) using xenon light. This indicates its utility in synthetic organic chemistry and photosynthesis studies (Chalabi & Fadhil, 2020).
  • Chemical Reactivity and Catalysis

    • Tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands, including those with 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, have been studied. These are potentially useful in catalysis, particularly in ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).
  • Electrochemical Properties

    • The electrosynthesis of 3,4-diphenylhexane-3,4-diol from propiophenone reduction demonstrates the potential application of related compounds in electrochemical processes (Lyalin et al., 2006).
  • Triplet Reactivity in Photoreduction

    • A study on benzophenone derivatives, including those with chloro-substituents, investigated their triplet reactivity and photoreduction processes, indicating potential applications in photochemistry and materials science (Li et al., 2012).
  • Adsorption Studies

    • Research on adsorption of phenols by Amberlite XAD-4 resin, including compounds like 2,4-dimethylphenol, highlights potential applications in environmental remediation and water treatment technologies (Ku & Lee, 2000).
  • Synthesis of Novel Polymers

    • New copolymers containing azobenzene moieties and thiophenes, synthesized from compounds including 4-methylthiophene, indicate potential uses in polymer science for creating materials with specific optical and thermal properties (Tapia et al., 2010).
  • Synthesis of Functionalized Compounds

    • The synthesis of cyclo-2,4,6-triarsa-1,3,5-triazanes from related compounds demonstrates the role of steric strain in the stability of pnictazane oligomers, indicating applications in synthetic and inorganic chemistry (Burford et al., 2005).
  • UV Cross-Linkable Polymers

    • The synthesis and characterization of a UV cross-linkable polymer based on triazine, including derivatives of 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, show potential applications in developing materials with special cross-linking properties (Suresh et al., 2016).
  • Polyester Synthesis and Characterization

    • The synthesis of new aromatic polyesters containing cardo decahydronaphthalene groups, starting from compounds like 2,4-dimethylphenol, indicates potential applications in material science for producing polyesters with unique properties (Honkhambe et al., 2010).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVMODRODNSFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644705
Record name 1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one

CAS RN

898794-50-8
Record name 1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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